molecular formula C5H10O5S B13933162 2-(Methylsulfonyloxy)propanoic acid methyl ester CAS No. 70000-66-7

2-(Methylsulfonyloxy)propanoic acid methyl ester

Cat. No.: B13933162
CAS No.: 70000-66-7
M. Wt: 182.20 g/mol
InChI Key: XEUQMYXHUMKCJY-UHFFFAOYSA-N
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Description

2-(Methylsulfonyloxy)propanoic acid methyl ester (CAS: Not explicitly listed; inferred from analogues) is a methyl ester derivative of propanoic acid featuring a methylsulfonyloxy (–OSO₂CH₃) group at the second carbon. This compound is structurally characterized by its sulfonate ester functionality, which confers reactivity in nucleophilic substitution reactions. The methyl ester variant is anticipated to exhibit similar reactivity but with altered solubility and metabolic stability due to the shorter alkyl chain.

Properties

CAS No.

70000-66-7

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl 2-methylsulfonyloxypropanoate

InChI

InChI=1S/C5H10O5S/c1-4(5(6)9-2)10-11(3,7)8/h4H,1-3H3

InChI Key

XEUQMYXHUMKCJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyloxy)propanoic acid methyl ester typically involves the esterification of 2-(Methylsulfonyloxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-(Methylsulfonyloxy)propanoic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyloxy)propanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfonyloxy)propanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyloxy)propanoic acid methyl ester involves its interaction with nucleophiles and electrophiles. The methylsulfonyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues, emphasizing substituents, ester groups, and applications:

Compound Name Substituent(s) Ester Group Molecular Formula Key Applications/Sources Reference ID
2-(Methylsulfonyloxy)propanoic acid methyl ester –OSO₂CH₃ at C2 Methyl C₅H₁₀O₅S Pharmaceutical intermediate (inferred)
Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate –OSO₂CH₃ at C2; (S)-configuration Ethyl C₆H₁₂O₅S Chiral synthon for naproxen
Diclofop-methyl (2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid methyl ester) 4-(2,4-Dichlorophenoxy)phenoxy at C2 Methyl C₁₆H₁₃Cl₂O₅ Herbicide (HOE 23408)
Methyl 2-(2-naphthalenyloxy)propanoate 2-Naphthoxy at C2 Methyl C₁₄H₁₄O₃ Not specified; aromatic ester
Propanoic acid, 2-methyl-, butyl ester –CH₃ at C2; butyl ester Butyl C₈H₁₆O₂ Plant volatile organic compound (VOC)
2-(4-Chlorophenoxy)propanoic acid methyl ester 4-Chlorophenoxy at C2 Methyl C₁₀H₁₁ClO₄ Synthetic intermediate via Mitsunobu

Key Differences and Implications

Reactivity and Stability: The methylsulfonyloxy group in the target compound enhances electrophilicity at C2, making it prone to nucleophilic attack, whereas phenoxy or naphthoxy substituents (e.g., ) stabilize the molecule via resonance, reducing reactivity.

Biological and Industrial Applications: Herbicidal Activity: Diclofop-methyl’s dichlorophenoxy groups confer herbicidal properties by disrupting lipid biosynthesis in weeds . Pharmaceutical Utility: Ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate’s chiral structure is critical for synthesizing enantiopure drugs . The methyl ester analogue may serve similar purposes with altered pharmacokinetics. Plant VOCs: Esters like 2-methylpropanoic acid butyl ester contribute to plant defense mechanisms and aroma profiles .

Synthetic Pathways: Mitsunobu reactions are employed to synthesize phenoxypropanoate esters (e.g., 2-(4-chlorophenoxy)propanoic acid derivatives) . Methylsulfonyloxy esters are typically prepared via sulfonation of lactic acid derivatives, as seen in ethyl ester synthesis .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : The methylsulfonyloxy derivative (C₅H₁₀O₅S) has a lower molecular weight (182.2 g/mol) compared to diclofop-methyl (371.2 g/mol) .
  • Polar Surface Area (PSA): Analogues with sulfonate or nitro groups (e.g., 2-[(2,4-dinitrophenyl)hydrazono]propanoate) exhibit higher PSA (>130 Ų), suggesting greater polarity .

Chromatographic Behavior

  • GC-MS analysis of structurally related esters (e.g., 2-methylpropanoic acid esters) shows distinct retention indices influenced by substituent hydrophobicity . For example, butyl esters elute later than methyl esters due to increased carbon chain length .

Biological Activity

2-(Methylsulfonyloxy)propanoic acid methyl ester, also known as methyl 2-(methylsulfonyloxy)propanoate, is a compound that has garnered interest in the fields of chemistry and biology due to its potential therapeutic applications. This article explores its biological activity, including antioxidant and antibacterial properties, and summarizes relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Methylsulfonyloxy)propanoic acid methyl ester can be represented as follows:

  • Molecular Formula : C₅H₁₂O₄S
  • Molecular Weight : 172.22 g/mol

This compound features a methylsulfonyloxy group attached to a propanoic acid backbone, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that 2-(Methylsulfonyloxy)propanoic acid methyl ester exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, with an IC50 value indicating potent activity compared to standard antioxidants like Trolox. The antioxidant mechanism is primarily attributed to the compound's ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
2-(Methylsulfonyloxy)propanoic acid methyl ester124.60 ± 2.0
Trolox250

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it possesses significant antibacterial properties.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.35 ± 0
Escherichia coli8.71 ± 0

The antibacterial mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Study on Antioxidant Properties

In a controlled study, the antioxidant capacity of various compounds was compared using the DPPH radical scavenging assay. The results indicated that the compound not only exhibited strong scavenging activity but also demonstrated a dose-dependent response.

Study on Antibacterial Efficacy

Another significant study focused on the antibacterial effects of the compound in vivo. Mice infected with S. aureus were treated with varying doses of 2-(Methylsulfonyloxy)propanoic acid methyl ester, resulting in a marked reduction in bacterial load compared to untreated controls.

The biological activities of 2-(Methylsulfonyloxy)propanoic acid methyl ester can be attributed to its interaction with cellular targets:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps mitigate oxidative stress by neutralizing free radicals.
  • Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or function, leading to increased permeability and subsequent cell death.

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